molecular formula C24H20FN3O5S B2422349 ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 1252916-83-8

ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No. B2422349
CAS RN: 1252916-83-8
M. Wt: 481.5
InChI Key: FAVPSKZGQHRFCG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an ethyl ester, a thieno[3,2-d]pyrimidin-1-yl group, and a fluorophenyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a thieno[3,2-d]pyrimidin-1-yl group indicates a fused ring system, which could have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thieno[3,2-d]pyrimidin-1-yl and fluorophenyl groups, as well as the ethyl ester. These groups could potentially undergo a variety of chemical reactions .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Given the interesting structural features of this compound, it could be a worthwhile subject for further study. Potential research directions could include exploring its synthesis, investigating its reactivity, and studying its potential biological activity .

properties

IUPAC Name

ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-2-33-23(31)16-5-9-18(10-6-16)26-20(29)14-27-19-11-12-34-21(19)22(30)28(24(27)32)13-15-3-7-17(25)8-4-15/h3-12,21H,2,13-14H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRLHZNZSJGOSG-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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